ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate
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Description
Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity
Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C17H22N4OS
- Molecular Weight : 342.45 g/mol
- CAS Number : 919752-53-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit eukaryotic protein kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine structure can significantly affect kinase inhibition and subsequent anticancer activity .
- Generation of Reactive Oxygen Species (ROS) : The compound has been observed to induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis in tumor cells. This mechanism is essential for its anticancer effects as it disrupts cellular homeostasis and promotes cell death .
- Antimicrobial Activity : Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to target bacterial protein kinases adds a layer of complexity to its action against infections .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound across different cancer cell lines:
These results demonstrate that the compound exhibits potent antiproliferative activity across multiple cancer types.
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard methods against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
These findings indicate that this compound possesses significant antimicrobial properties alongside its anticancer effects.
Case Studies
A notable study conducted by Gaonkar et al. (2020) explored the effects of various pyrazolo[3,4-d]pyrimidine derivatives on non-small cell lung cancer (NSCLC). The study highlighted that compounds similar to this compound induced apoptosis through ROS generation and inhibited tumor growth in vivo models.
In another investigation focusing on antimicrobial properties, a library of pyrazolo[3,4-d]pyrimidines was screened against clinical isolates of S. aureus. Results showed that these compounds could enhance the efficacy of conventional antibiotics such as ampicillin and kanamycin by targeting bacterial kinases involved in resistance mechanisms.
Properties
IUPAC Name |
ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-5-16(19(24)25-6-2)26-18-14-10-22-23(17(14)20-11-21-18)15-8-7-12(3)9-13(15)4/h7-11,16H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZWRHKXJGVZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.